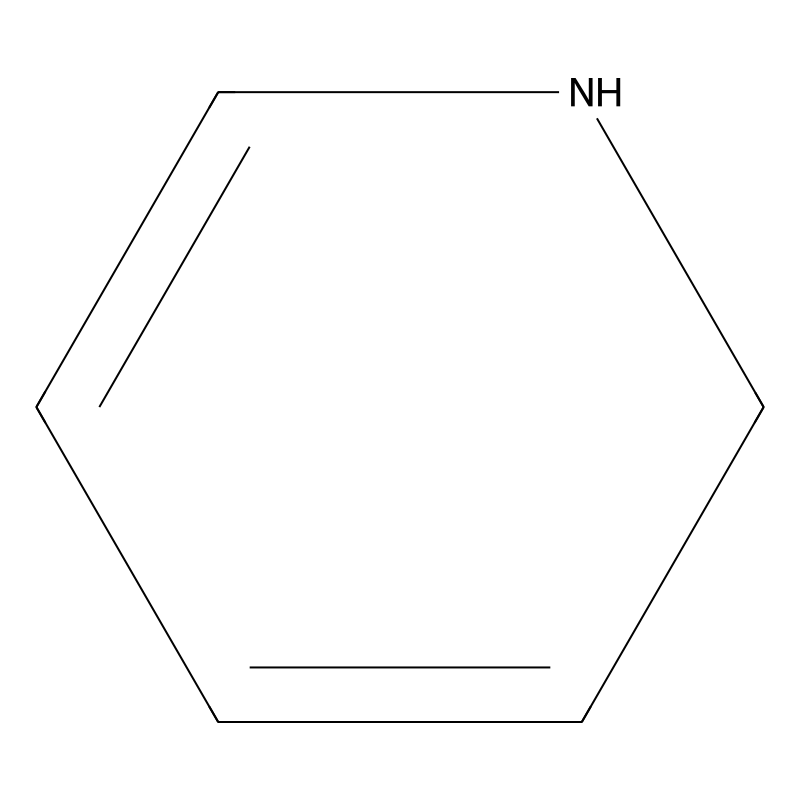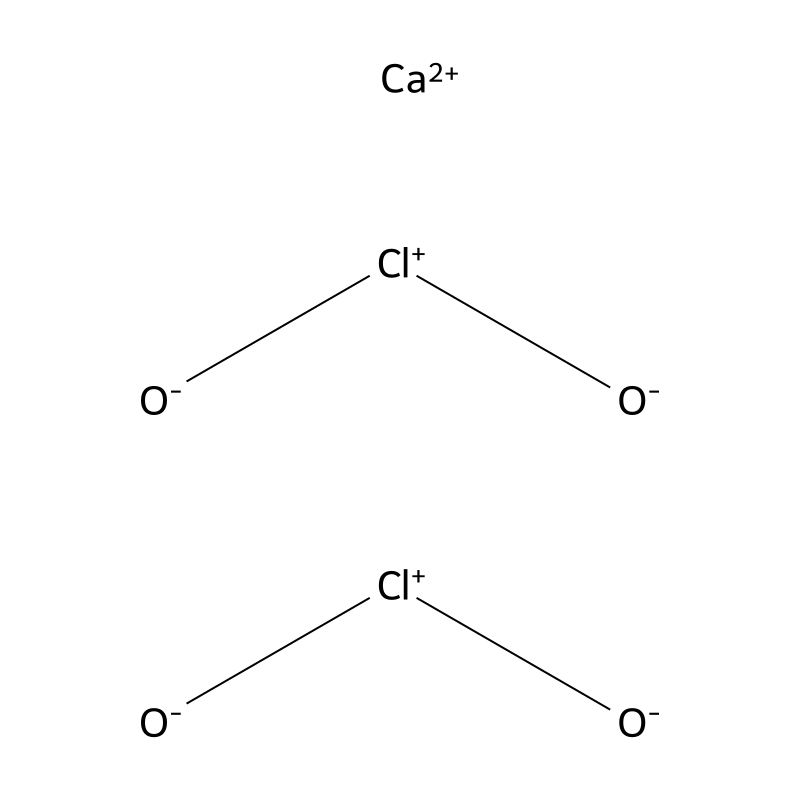Potassium tetrakis(cyano-C)aurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crystallography and Material Science
Potassium tetrakis(cyano-C)aurate serves as a precursor for the synthesis of various gold nanomaterials, including nanoparticles, nanorods, and thin films. PubChem, National Institutes of Health: ) These nanomaterials possess interesting optical, electrical, and catalytic properties, making them attractive for research in fields like:
- Plasmonics: The collective oscillation of electrons in gold nanoparticles can be used to manipulate light at the nanoscale, finding applications in biosensing, solar cells, and photocatalysis. )
- Catalysis: Gold nanoparticles derived from potassium tetrakis(cyano-C)aurate exhibit catalytic activity in various reactions, including hydrogenation, oxidation, and coupling reactions. Journal of the American Chemical Society, American Chemical Society:
- Electronics: Gold nanorods and thin films synthesized from this compound can be used in the development of next-generation electronic devices due to their unique conductivity and electrical properties. Advanced Materials, Wiley Online Library:
Medicinal Chemistry and Drug Discovery
Potassium tetrakis(cyano-C)aurate has been explored for its potential in developing new therapeutic agents. Gold complexes, including those derived from this compound, have shown promising activity in various preclinical studies, particularly against:
- Cancer: Gold compounds have been investigated for their potential to inhibit the proliferation of cancer cells and induce cell death. Chemical Reviews, American Chemical Society:
- Rheumatoid arthritis: Gold-based drugs have been used for decades to treat rheumatoid arthritis, and research continues to explore their mechanism of action and potential for developing new and improved therapies. Arthritis & Rheumatology, Wiley Online Library:
Other Research Applications
Potassium tetrakis(cyano-C)aurate finds use in other scientific research areas, such as:
- Bioconjugation: This compound can be used to attach gold nanoparticles to biomolecules like proteins and antibodies, facilitating their visualization and manipulation in biological studies. Chemical Society Reviews, Royal Society of Chemistry:
- Sensors: Gold nanoparticles derived from potassium tetrakis(cyano-C)aurate can be used to develop highly sensitive and selective sensors for various chemical and biological analytes. Analyst, Royal Society of Chemistry:
Potassium tetrakis(cyano-C)aurate, with the chemical formula C₄AuKN₄, is a coordination compound that consists of a gold ion coordinated to four cyano groups and a potassium ion. This compound is recognized for its distinctive properties and applications in various fields, including chemistry and biology. It typically appears as a white crystalline solid and has a molar mass of approximately 340.13 g/mol .
The compound's structure features a central gold ion surrounded by four cyanide ligands, which contribute to its chemical reactivity and stability. The presence of the cyano groups makes it a potent agent in redox reactions, allowing it to participate in various chemical processes.
- Potassium tetrakis(cyano-C)aurate contains cyanide (CN⁻) which is highly toxic. Exposure can cause respiratory failure, cardiac arrest, and death [].
- Due to the presence of cyanide, this compound should be handled with extreme caution in a properly equipped laboratory following standard safety protocols for hazardous materials [].
- Redox Reactions: This compound can undergo oxidation and reduction processes, where the gold ion can change its oxidation state, typically from +1 to +3 or vice versa.
- Complex Formation: It can react with various metal ions to form coordination complexes, enhancing its utility in synthetic chemistry.
- Hydrolysis: In aqueous solutions, it may undergo hydrolysis, leading to the release of cyanide ions under certain conditions .
These reactions highlight its versatility as a reagent in both organic and inorganic chemistry.
Potassium tetrakis(cyano-C)aurate can be synthesized through several methods:
- Direct Reaction: The most common method involves reacting potassium cyanide with gold(III) chloride in an aqueous solution. This reaction produces potassium tetrakis(cyano-C)aurate along with potassium chloride as a byproduct.
- Electrochemical Methods: Electrochemical synthesis techniques have also been explored, where gold ions are reduced in the presence of cyanide ions under controlled conditions.
- Solvent-Free Methods: Recent advancements have led to solvent-free synthesis approaches that minimize environmental impact while maintaining high yields .
Potassium tetrakis(cyano-C)aurate has several important applications:
- Catalysis: It is used as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
- Electrochemistry: The compound is employed in electrochemical sensors for detecting metal ions and other substances.
- Nanotechnology: It serves as a precursor for the synthesis of gold nanoparticles, which have applications in drug delivery and imaging .
- Research: Its unique properties make it valuable for research in coordination chemistry and materials science.
Studies on interactions involving potassium tetrakis(cyano-C)aurate focus on its behavior in biological systems and its reactivity with other chemical species. Research indicates that this compound can interact with various biomolecules, potentially affecting their function due to its cytotoxic nature. Additionally, it has been studied for its ability to form complexes with transition metals, influencing catalytic activity in various reactions .
Potassium tetrakis(cyano-C)aurate shares similarities with several other coordination compounds, particularly those containing cyanide ligands. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium hexacyanoferrate(II) | K₃[Fe(CN)₆] | Used in photography; stable complex |
| Sodium tetracyanocuprate(II) | Na₂[Cu(CN)₄] | Known for its use in electroplating |
| Potassium dicyanidoargentate(I) | KAg(CN)₂ | Used in silver plating; less toxic than cyanides |
Uniqueness of Potassium Tetrakis(cyano-C)aurate:
- The presence of gold as the central metal ion distinguishes potassium tetrakis(cyano-C)aurate from other cyanide complexes.
- Its specific coordination environment allows for unique redox properties not commonly found in similar compounds.
Related CAS
GHS Hazard Statements
H290 (63.64%): May be corrosive to metals [Warning Corrosive to Metals];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (54.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard








